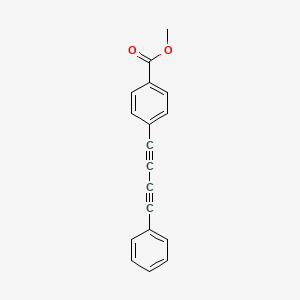

(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

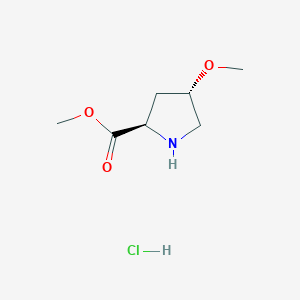

“(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole is an important heterocyclic nucleus in heterocyclic chemistry and has been found in some currently used chemotherapeutic agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate precursors under specific conditions . For instance, (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives were synthesized and their structures were elucidated by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed using techniques such as FTIR, NMR (1H or 13C), and Mass spectroscopy . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one of the synthesized compounds was found to be a light yellow colored solid with a melting point of 210–212 °C .Scientific Research Applications

Antimicrobial Chemotherapeutic Agents

This compound is part of a series of derivatives synthesized to find novel antimicrobial chemotherapeutic agents . The derivatives were subjected to biological assessment to estimate the antimicrobial therapeutic potential as well as the percent viability of the cells . Some compounds in the series exhibited significant antimicrobial therapeutic effect against all microorganisms .

Cell Viability Assessment

The compound and its derivatives were used to estimate the percent viability of the cells by disk diffusion methods and MTT assay . The percent viability of the cells were observed in the range 91–96% at the lowest concentration 3.125 µM while 70–75% at the highest 100 µM .

Structural Elucidation

The compound was used for structural elucidation of the prepared derivatives . This was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy and elemental analysis .

Photovoltaic Devices

The compound is part of a study towards the preparation of highly conjugated polyaromatics incorporating a pyrazole motif with potential application in photovoltaic devices . The triarylamine moiety fulfills the requirement of easy and reversible oxidation and therefore constitutes the building block of many of the hole-transporting materials .

Ullmann Coupling Reaction

The compound was synthesized based on the Ullmann coupling reaction . The resultant mixture was heated at 130 °C for 18 h and then filtered hot to remove the copper compounds and the base .

Cytotoxic Agents

In an effort to discover potential cytotoxic agents, a series of novel derivatives of the compound were designed .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit significant antimicrobial therapeutic effects against various microorganisms .

Mode of Action

It is known that many antimicrobial agents work by inhibiting essential biochemical pathways in the target organisms, leading to their death or growth inhibition .

Biochemical Pathways

It is common for antimicrobial agents to disrupt key processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism and eventual elimination .

Result of Action

Similar compounds have been found to exhibit significant antimicrobial therapeutic effects against all microorganisms .

Action Environment

Factors such as ph, temperature, and presence of other substances can significantly affect the activity and stability of many chemical compounds .

properties

IUPAC Name |

6-chloro-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-phenylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22ClN5/c32-25-16-17-29-28(18-25)27(22-10-4-1-5-11-22)19-30(34-29)35-33-20-24-21-37(26-14-8-3-9-15-26)36-31(24)23-12-6-2-7-13-23/h1-21H,(H,34,35)/b33-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGSCGMIPQIWPJ-FMFFXOCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2961093.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)

![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)

![N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961112.png)

![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)

![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)